3,3-Dimethyloxane-2-carboxylic acid
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Overview
Description
3,3-Dimethyloxane-2-carboxylic acid is an organic compound belonging to the class of carboxylic acids It features a six-membered oxane ring with two methyl groups at the 3-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Dimethyloxane-2-carboxylic acid can be synthesized through several methods:
Oxidation of Alcohols: One common method involves the oxidation of 3,3-dimethyloxane-2-methanol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Hydrolysis of Esters: Another approach is the hydrolysis of 3,3-dimethyloxane-2-carboxylate esters using aqueous acid or base.
Industrial Production Methods:
Grignard Reagent Method: The industrial production often involves the reaction of 3,3-dimethyloxane-2-bromide with carbon dioxide (CO2) in the presence of a Grignard reagent, followed by acidification to yield the carboxylic acid.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Acid chlorides, esters.
Scientific Research Applications
3,3-Dimethyloxane-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-dimethyloxane-2-carboxylic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
3,3-Dimethyloxane-2-methanol: Similar structure but with a hydroxyl group instead of a carboxyl group.
3,3-Dimethyloxane-2-carboxylate: The ester form of the compound.
3,3-Dimethyloxane-2-aldehyde: Similar structure but with an aldehyde group instead of a carboxyl group.
Uniqueness: 3,3-Dimethyloxane-2-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
2866335-78-4 |
---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
3,3-dimethyloxane-2-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c1-8(2)4-3-5-11-6(8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
VKFLVXRZPLCBHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCOC1C(=O)O)C |
Origin of Product |
United States |
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